N-cyclopentyl-3-(phenylthio)propanamide
Description
N-cyclopentyl-3-(phenylthio)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a cyclopentyl group at the nitrogen atom and a phenylthioether (-SPh) group at the β-carbon position. Its molecular formula is C₁₆H₂₁NOS, with a molecular weight of 283.41 g/mol. The compound’s structure combines hydrophobic (cyclopentyl) and aromatic (phenylthio) moieties, making it a candidate for applications in medicinal chemistry, polymer synthesis, or as an intermediate in electrophilic reactions.
Properties
IUPAC Name |
N-cyclopentyl-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-14(15-12-6-4-5-7-12)10-11-17-13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMPCNRNWDDESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-cyclopentyl-3-(phenylthio)propanamide with structurally related propanamide derivatives, focusing on substituent effects, synthetic methods, and physical/chemical properties.
N-Methyl-3-(1-(phenylthio)cyclopentyl)propanamide (52)
- Structure : Differs in the placement of the cyclopentyl group (attached to the sulfur atom) and an N-methyl substituent.
- Synthesis : Synthesized via electrophilic reactions with a 73% yield using method GP6 .
- Properties : Reported as an oil, contrasting with crystalline analogs. The N-methyl group likely enhances solubility but reduces steric bulk compared to the cyclopentyl group in the target compound.
N-(3-Acetylphenyl)-3-cyclopentylpropanamide
- Structure : Cyclopentyl group at the β-carbon and an acetylphenyl substituent on the nitrogen.
- Molecular Weight: 259.34 g/mol (C₁₆H₂₁NO₂) .
- Applications: No direct biological data, but acetylphenyl groups are common in drug design for hydrogen bonding.
3-[(2-Fluorophenyl)thio]propanamide
- Structure : Fluorine substitution on the phenylthio group.
- Molecular Weight: 199.25 g/mol (C₉H₁₀FNOS) .
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide
- Structure: Highly substituted with cyano, trifluoromethyl, and fluorophenylthio groups.
- Synthesis : Complex multi-step synthesis involving halogenation and nucleophilic substitution .
- Applications : Fluorinated and trifluoromethyl groups enhance metabolic stability and bioavailability in pharmaceuticals.
(1′R,2R)-N-1′-Phenylethyl-2-(phenylthio)propanamide
- Structure : Phenylethyl group on nitrogen and phenylthio at the α-carbon.
- Synthesis : Prepared via chlorination with N-chlorosuccinimide (NCS), yielding 65% crystalline product .
- Properties : Melting point 51–53°C; spectroscopic data (¹H-NMR: δ 7.88 ppm for C(3)HCl=) confirm stereoselectivity in synthesis .
Data Tables
Table 1: Structural and Physical Comparison
Research Findings and Implications
Fluorinated analogs (e.g., ) show enhanced electronic effects for targeted reactivity.
Synthetic Challenges :
- N-cyclopentyl substitution requires careful optimization to avoid racemization, as seen in stereoselective syntheses of related compounds .
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